Cas no 480438-97-9 (4,4-difluoro-1-(2-furyl)butane-1,3-dione)
4,4-difluoro-1-(2-furyl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 4 4-DIFLUORO-1-(2-FURYL)BUTANEDIONE 97
- 1,3-Butanedione,4,4-difluoro-1-(2-furanyl)-(9CI)
- 4,4-Difluoro-1-(2-furyl)butanedione
- 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione
- 4,4-difluoro-1-(2-furyl)butane-1,3-dione
- 4,4-Difluoro-1-furan-2-yl-butane-1,3-dione
- TOS-BB-1271
- CS-0252138
- 480438-97-9
- 4,4-DIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE
- BBL038961
- DTXSID70398926
- 4 4-DIFLUORO-1-(2-FURYL)BUTANEDIONE 97
- MFCD03420652
- AKOS000308552
- EN300-59094
- 4,4-Difluoro-1-(2-furyl)butanedione, 97%
- STK312785
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- MDL: MFCD03420652
- Inchi: 1S/C8H6F2O3/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2
- InChI Key: RBNCWOLHQIFKHV-UHFFFAOYSA-N
- SMILES: FC(C(CC(C1=CC=CO1)=O)=O)F
Computed Properties
- Exact Mass: 188.02900
- Monoisotopic Mass: 188.02850037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- Melting Point: 36-41 °C(lit.)
- Flash Point: >230 °F
- PSA: 47.28000
- LogP: 1.68660
4,4-difluoro-1-(2-furyl)butane-1,3-dione Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4,4-difluoro-1-(2-furyl)butane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D457953-10mg |
4,4-difluoro-1-(2-furyl)butane-1,3-dione |
480438-97-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D457953-50mg |
4,4-difluoro-1-(2-furyl)butane-1,3-dione |
480438-97-9 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D457953-100mg |
4,4-difluoro-1-(2-furyl)butane-1,3-dione |
480438-97-9 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM520845-1g |
4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione |
480438-97-9 | 97% | 1g |
$276 | 2023-02-02 | |
| Apollo Scientific | PC411330-1g |
4,4-Difluoro-1-(2-furyl)butane-1,3-dione |
480438-97-9 | 1g |
£272.00 | 2025-02-21 | ||
| Apollo Scientific | PC411330-5g |
4,4-Difluoro-1-(2-furyl)butane-1,3-dione |
480438-97-9 | 5g |
£784.00 | 2025-02-21 | ||
| abcr | AB498485-250 mg |
4,4-Difluoro-1-(2-furyl)butane-1,3-dione |
480438-97-9 | 250MG |
€198.50 | 2022-03-01 | ||
| abcr | AB498485-500 mg |
4,4-Difluoro-1-(2-furyl)butane-1,3-dione |
480438-97-9 | 500MG |
€264.80 | 2022-03-01 | ||
| abcr | AB498485-1 g |
4,4-Difluoro-1-(2-furyl)butane-1,3-dione |
480438-97-9 | 1g |
€309.00 | 2022-03-01 | ||
| abcr | AB498485-5 g |
4,4-Difluoro-1-(2-furyl)butane-1,3-dione |
480438-97-9 | 5g |
€752.70 | 2022-03-01 |
4,4-difluoro-1-(2-furyl)butane-1,3-dione Suppliers
4,4-difluoro-1-(2-furyl)butane-1,3-dione Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 4,4-difluoro-1-(2-furyl)butane-1,3-dione
Chemical Profile of 4,4-difluoro-1-(2-furyl)butane-1,3-dione (CAS No: 480438-97-9)
4,4-difluoro-1-(2-furyl)butane-1,3-dione, identified by its CAS number 480438-97-9, is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of both fluorine atoms and a furyl group, which endows it with unique physicochemical properties and potential biological activities. The structural motif of 1,3-diketone combined with the difluoro substitution pattern suggests a high degree of electrophilicity, making it a valuable scaffold for further derivatization and functionalization.
The synthesis of 4,4-difluoro-1-(2-furyl)butane-1,3-dione typically involves multi-step organic transformations, starting from readily available precursors such as 2-furylboronic acid or furylacetaldehyde. The introduction of fluorine atoms at the 4-position of the butane backbone is often achieved through fluorination reactions, which can be carried out using established methods like electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The presence of the 1,3-diketone functionality provides multiple sites for further chemical manipulation, allowing for the introduction of various pharmacophores or diagnostic probes.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered electronic properties compared to their hydrogenated counterparts. The difluoro group in particular has been shown to increase lipophilicity and binding affinity in several drug candidates. For instance, studies have demonstrated that fluorine substitution can modulate the binding mode of small-molecule inhibitors by influencing hydrogen bonding interactions and hydrophobic effects. This makes 4,4-difluoro-1-(2-furyl)butane-1,3-dione a promising candidate for the development of novel therapeutic agents.
The furyl moiety in this compound adds another layer of complexity and potential functionality. Furyl groups are known to exhibit various biological activities, including antioxidant properties and modulation of enzyme activity. For example, furyl-containing compounds have been investigated for their potential roles in antitumor and anti-inflammatory therapies. The combination of the difluoro and furyl substituents in 4,4-difluoro-1-(2-furyl)butane-1,3-dione suggests that it may possess unique pharmacological profiles suitable for targeting specific disease pathways.
One area where this compound shows particular promise is in the development of fluorescent probes for biological imaging. The electronic structure of fluorinated diketones can be tuned to emit light in the visible or near-infrared spectrum, making them ideal for fluorescence microscopy and other imaging techniques. Recent research has highlighted the use of such probes for tracking biological processes in real-time, providing valuable insights into cellular dynamics and disease mechanisms. The difluoro group enhances the photostability of these probes, reducing photobleaching and extending their utility in long-term studies.
Another emerging application of 4,4-difluoro-1-(2-furyl)butane-1,3-dione is in the field of catalysis. The high electrophilicity imparted by the 1,3-diketone functionality makes it an excellent substrate for organometallic transformations. Researchers have explored its use as a ligand or intermediate in cross-coupling reactions, which are fundamental to modern synthetic chemistry. These reactions often form carbon-carbon bonds under mild conditions, enabling the construction of complex molecular architectures with high precision. The presence of both fluorine and furyl groups provides additional handles for controlling reaction outcomes and improving yields.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug synthesis. Fluorinated heterocycles are frequently incorporated into active pharmaceutical ingredients (APIs) due to their ability to enhance drug-like properties such as solubility and bioavailability. For example, derivatives of 4,4-difluoro-1-(2-furyl)butane-1,3-dione have been explored as kinase inhibitors or receptor modulators. The versatility of this scaffold allows chemists to rapidly iterate on molecular structures while maintaining key pharmacophoric features.
In conclusion, 4,4-difluoro-1-(2-furyl)butane-1,3-dione (CAS No: 480438-97-9) represents a fascinating molecule with diverse applications across multiple scientific disciplines. Its unique structural features—combining fluorine substitution with a furyl group—make it a versatile building block for medicinal chemistry research and materials science innovation. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, this compound is likely to play an increasingly important role in future discoveries.
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